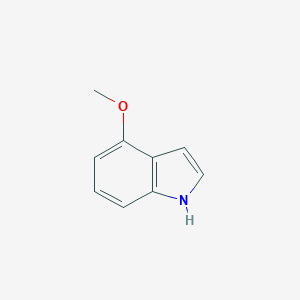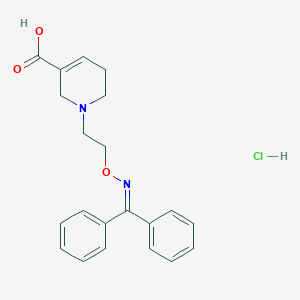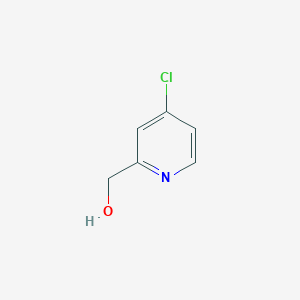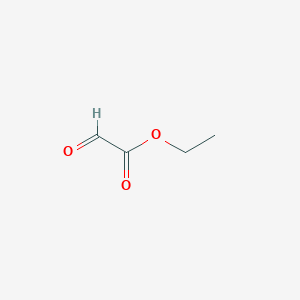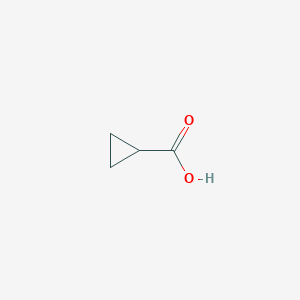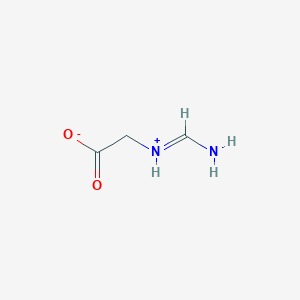
Ritropirronium bromide
Descripción general
Descripción
Ritropirronium bromide is a chemical compound with the molecular formula C19H28BrNO3 . It is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide .
Molecular Structure Analysis
The molecular structure of Ritropirronium bromide consists of 19 carbon atoms, 28 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 397.125244 Da and the average mass is 398.335 Da .Aplicaciones Científicas De Investigación
1. Chronic Obstructive Pulmonary Disease (COPD) Treatment Ritropirronium bromide is used either alone or in combination therapy for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease .
Muscarinic Antagonist
Ritropirronium bromide acts as a muscarinic antagonist. It binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .
Bronchodilator Agent
As a bronchodilator agent, ritropirronium bromide causes an increase in the expansion of a bronchus or bronchial tubes .
Inhaler Formulations
Ritropirronium bromide is used in combination with formoterol fumarate in metered dose inhalers for COPD treatment. The combined inhaler delivers very low concentrations (µg level/actuation) doses to COPD patients .
Analytical Chemistry
Multiple analytical methods have been developed for the determination of formoterol and ritropirronium bromide simultaneously in their novel combined metered dose inhaler .
Racemic Mixture
Ritropirronium bromide is a racemate composed of equimolar amounts of (2 S ,3 R )- and (2 S ,3 R )-glycopyrronium bromide .
Mecanismo De Acción
Target of Action
Ritropirronium bromide primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating several physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
Ritropirronium bromide acts as a muscarinic antagonist . This interaction with its targets leads to a decrease in the activity of the parasympathetic nervous system in the airways, resulting in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by ritropirronium bromide is the cholinergic pathway . By acting as a muscarinic antagonist, ritropirronium bromide inhibits the action of acetylcholine, a neurotransmitter in this pathway. This inhibition leads to a decrease in parasympathetic activity, resulting in bronchodilation .
Pharmacokinetics
Drug-like molecules generally possess physicochemical properties that might enable them to become drugs should a disease-modifying receptor be identified . These properties often influence the ADME properties and thus the bioavailability of the compound .
Result of Action
The primary molecular effect of ritropirronium bromide’s action is the inhibition of the muscarinic acetylcholine receptors . This inhibition decreases the activity of the parasympathetic nervous system in the airways, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle cells in the airways, improving airflow and reducing symptoms in conditions like chronic obstructive pulmonary disease .
Safety and Hazards
Propiedades
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ritropirronium bromide | |
CAS RN |
58493-54-2, 475468-09-8 | |
| Record name | threo-Glycopyrronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



